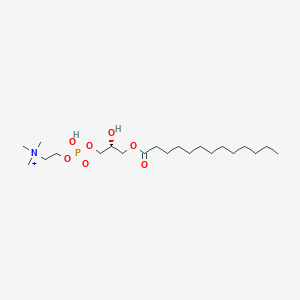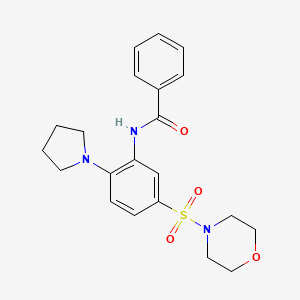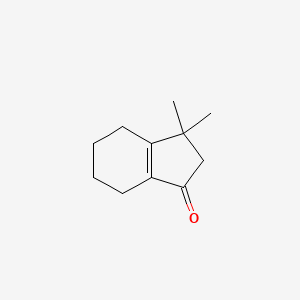
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a phospholipid compound, also known as a lysophosphatidylcholine (LysoPC). It is a derivative of phosphatidylcholine, where one of the fatty acid chains is replaced by a hydroxyl group. This compound is significant in various biological processes and is often used in scientific research for its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with tridecanoic acid, followed by phosphorylation with phosphocholine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in signaling pathways.
Reduction: Reduction reactions can convert the compound into different forms of lysophosphatidylcholine.
Substitution: Substitution reactions can modify the head group or the fatty acid chain, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of lysophosphatidylcholine, as well as substituted derivatives with different head groups or fatty acid chains .
Scientific Research Applications
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to quantify and analyze lipid species.
Biology: Plays a role in cell membrane structure and function, and is used in studies related to membrane dynamics and signaling.
Medicine: Investigated for its potential role in neurodegenerative diseases, cardiovascular diseases, and as a biomarker for various conditions.
Mechanism of Action
The mechanism of action of 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes and receptors involved in lipid metabolism and signaling. The pathways involved include those related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Decanoyl-2-hydroxy-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a shorter fatty acid chain.
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine: A similar compound with a longer fatty acid chain.
1,2-Didecanoyl-sn-glycero-3-phosphocholine: A phosphatidylcholine with two decanoyl chains.
Uniqueness
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length, which influences its physical and chemical properties. This makes it particularly useful in studies related to membrane dynamics and lipid signaling .
Properties
Molecular Formula |
C21H45NO7P+ |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[hydroxy-[(2R)-2-hydroxy-3-tridecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3/p+1/t20-/m1/s1 |
InChI Key |
WNRCJJWBAXNAPE-HXUWFJFHSA-O |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B11937026.png)
![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)
![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine](/img/structure/B11937051.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)

![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)




